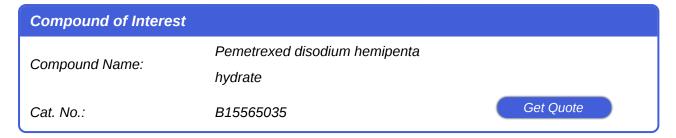


Application Notes and Protocols: Pemetrexed Disodium Hemipenta Hydrate Solution Preparation and Stability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed, a multi-targeted antifolate agent, is a cornerstone in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1][2][3] Its therapeutic efficacy hinges on the disruption of folate-dependent metabolic processes essential for cell replication.[1][4][5] Proper preparation and handling of **pemetrexed disodium hemipenta hydrate** solutions are critical to ensure drug potency, stability, and patient safety. These application notes provide detailed protocols for the preparation of pemetrexed solutions and methods for assessing their stability, along with an overview of its mechanism of action.

I. Physicochemical Properties

Pemetrexed disodium hemipenta hydrate is a white to light-yellow or green-yellow lyophilized powder.[6] It is freely soluble in water, with its solubility being pH-dependent.[7]

II. Solution Preparation Protocols

A. Reconstitution of Lyophilized Powder

This protocol is based on the standard reconstitution instructions for clinical use.



Materials:

- Pemetrexed disodium hemipenta hydrate vial (e.g., 100 mg or 500 mg)
- 0.9% Sodium Chloride Injection, USP (preservative-free)[4][8]
- Sterile syringes and needles
- Aseptic workspace (e.g., laminar flow hood)

Protocol:

- Using aseptic technique, withdraw the appropriate volume of 0.9% Sodium Chloride Injection.
- For a 100 mg vial, reconstitute with 4.2 mL of 0.9% Sodium Chloride Injection.[4][8]
- For a 500 mg vial, reconstitute with 20 mL of 0.9% Sodium Chloride Injection.[4][8]
- Gently swirl the vial until the powder is completely dissolved.[4] The resulting solution should be clear and colorless to yellow or green-yellow.[4][9]
- This yields a solution with a pemetrexed concentration of 25 mg/mL.[4][6] The pH of the reconstituted solution is between 6.6 and 7.8.[4][9]
- Visually inspect the solution for particulate matter and discoloration prior to further dilution.
 Do not use if particulates are observed.[4][9]

B. Preparation of Infusion Solution

Materials:

- Reconstituted pemetrexed solution (25 mg/mL)
- 100 mL infusion bag of 0.9% Sodium Chloride Injection (preservative-free)[4]
- Sterile syringe and needle

Protocol:



- Calculate the required volume of the reconstituted pemetrexed solution based on the desired final concentration.
- Withdraw the calculated volume from the vial.
- Inject the withdrawn solution into a 100 mL bag of 0.9% Sodium Chloride Injection.[4]
- Gently mix the infusion bag.
- The final infusion solution is compatible with standard polyvinyl chloride (PVC) administration sets and intravenous solution bags.[4]

III. Stability of Pemetrexed Solutions

The stability of pemetrexed solutions is influenced by storage temperature, time, and container material.

A. Summary of Stability Data



Solution Type	Concentration	Storage Conditions	Stability Duration	Key Findings
Reconstituted Solution	25 mg/mL in 0.9% NaCl	Refrigerated (2- 8°C) or Room Temperature (15- 30°C)	Up to 24 hours	Chemically and physically stable. [4][8]
Infusion Solution	2 mg/mL and 13.5 mg/mL in 0.9% NaCl (Viaflo bags)	Refrigerated (2- 8°C), protected from light	21 days	Remained >97% of initial concentration. Shelf life limited by an increase in related substances.[10]
Infusion Solution	2, 10, and 20 mg/mL in 0.9% NaCl and D5W (PVC bags)	Refrigerated (4°C), protected from light	Up to 31 days	Chemically stable, but significant formation of microparticulates after 24 hours.[2]
Reconstituted Solution	25 mg/mL in 0.9% NaCl (polypropylene syringes)	Refrigerated (4°C)	Up to 31 days	Physically and chemically stable.[11]
Infusion Solution	Not specified	Frozen (-20°C) in PVC bags	90 days	Chemically stable, but formation of a substantial number of microparticulates .[11]

B. Experimental Protocol for Stability Assessment

This protocol outlines a typical stability-indicating study for a pemetrexed solution.



1. Sample Preparation:

- Prepare pemetrexed solutions at the desired concentrations (e.g., 2 mg/mL and 13.5 mg/mL) in the selected infusion fluid (e.g., 0.9% Sodium Chloride) and container (e.g., Viaflo bags).
 [10]
- Prepare triplicate samples for each concentration and storage condition.
- 2. Storage Conditions:
- Store samples under controlled conditions, for example:
 - Refrigerated: 2-8°C, protected from light.[10]
 - Room Temperature: 25°C ± 2°C with 60% ± 5% relative humidity, protected from light.[10]
- 3. Sampling Time Points:
- Define specific time points for analysis, such as Day 0, 2, 7, 15, 21, and 28.[10]
- 4. Analytical Methods:
- Visual Inspection: Assess for color change, clarity, and the presence of visible particulate matter at each time point.[10]
- pH Measurement: Measure the pH of the solution at each time point to monitor for any significant changes.[10]
- Sub-visible Particle Count Analysis: Enumerate sub-visible particles using a light obscuration particle count test, following pharmacopeial standards (e.g., USP <787>).[10]
- High-Performance Liquid Chromatography (HPLC) for Potency and Purity:
 - Method: A stability-indicating reverse-phase HPLC (RP-HPLC) method is required to separate pemetrexed from its potential degradation products.[12][13]
 - Column: A common choice is a C18 column (e.g., Hypersil BDS C18, 100 x 4.6mm, 3μm).
 [12][13]



- Mobile Phase: A typical mobile phase might consist of a buffer (e.g., 0.02M sodium dihydrogen phosphate with 0.1% formic acid, pH 3.8) and an organic solvent like acetonitrile in a gradient or isocratic elution.[12][13]
- Detection: UV detection at 240 nm is suitable for quantifying pemetrexed and its related substances.[12][13]
- Validation: The HPLC method must be validated according to ICH guidelines (Q2(R1)) for linearity, precision, accuracy, specificity, and robustness.[10][12]

IV. Mechanism of Action

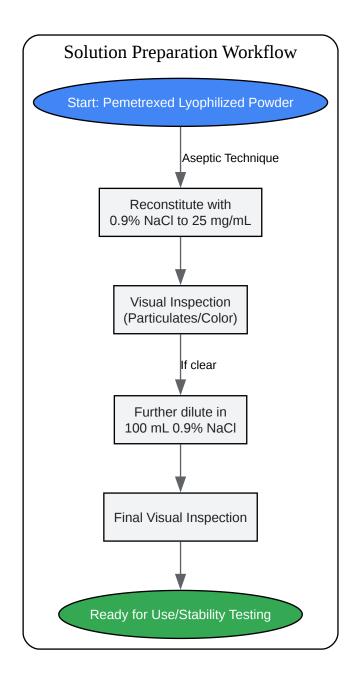
Pemetrexed is a multi-targeted antifolate that primarily inhibits three key enzymes involved in purine and pyrimidine synthesis:

- Thymidylate Synthase (TS)[1][5]
- Dihydrofolate Reductase (DHFR)[1][5]
- Glycinamide Ribonucleotide Formyltransferase (GARFT)[1][5]

By inhibiting these enzymes, pemetrexed disrupts the synthesis of DNA and RNA, leading to cell cycle arrest, primarily in the S-phase, and subsequent apoptosis (programmed cell death). [5][14] Pemetrexed is transported into cells by the reduced folate carrier (RFC) and is then converted to its active polyglutamated form, which enhances its inhibitory effect on the target enzymes.[5]

V. Visualizations

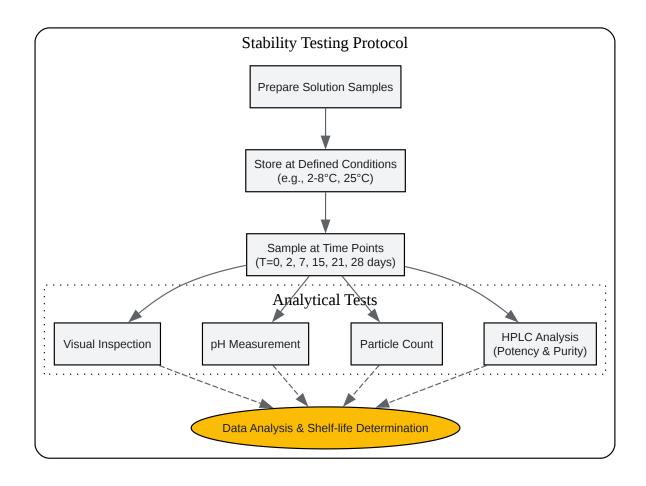




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Caption: Workflow for the preparation of pemetrexed infusion solution.

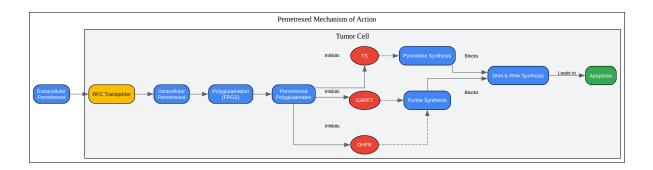




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Caption: Experimental workflow for assessing pemetrexed solution stability.





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Caption: Simplified signaling pathway of pemetrexed's action.

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